6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide
Description
Chemical Structure and Properties
6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide (CAS: 925005-67-0) is a heterocyclic compound with the linear formula C₁₃H₁₂ClN₃O. Its structure features a pyridine core substituted with a 4-chlorophenyl group at position 6, a methyl group at position 2, and a carbohydrazide moiety at position 2. This configuration confers unique physicochemical properties, such as moderate polarity due to the carbohydrazide group and lipophilicity from the chlorophenyl substituent.
Synthesis and Applications
The compound is synthesized via condensation reactions, as evidenced by its conversion into Schiff bases (e.g., derivatives 5a–n) through reactions with aldehydes . These derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria, highlighting the compound's versatility as a pharmacophore .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-methylpyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-11(13(18)17-15)6-7-12(16-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKITLXYMXOKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-3-pyridinecarboxylic acid and 4-chlorobenzoyl chloride.
Formation of Intermediate: The 2-methyl-3-pyridinecarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylic acid.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
1.1. Hydrazide Group Reactions
The carbohydrazide moiety (–CONHNH₂) participates in nucleophilic reactions and condensation processes:
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Condensation with carbonyl compounds : Forms hydrazones under acidic or neutral conditions. For example, reactions with aldehydes/ketones yield Schiff bases, which are intermediates for heterocyclic syntheses (e.g., triazoles, oxadiazoles) .
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Oxidation : The hydrazide group can oxidize to form carboxylic acids or nitriles. Oxidizing agents like KMnO₄ or H₂O₂ under acidic conditions facilitate this transformation.
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Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the hydrazide to an amide (–CONH₂) .
Pyridine Ring Reactivity
The pyridine core undergoes electrophilic and nucleophilic substitutions:
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Electrophilic substitution : Chlorination or nitration occurs at the meta/para positions relative to the methyl group. For example, HNO₃/H₂SO₄ introduces nitro groups at C-4 or C-5 .
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Nucleophilic aromatic substitution (SₙAr) : The electron-withdrawing chloro group activates the pyridine ring for substitutions. Reactions with amines or alkoxides yield derivatives with modified substituents .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enhances structural diversity:
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Suzuki coupling : Substituted arylboronic acids react with halogenated pyridines to form biaryl derivatives. For example, bromo-substituted analogs undergo coupling to introduce aryl/heteroaryl groups at C-5 .
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Buchwald–Hartwig amination : Introduces amine substituents via Pd-catalyzed C–N bond formation .
Cyclization Reactions
The hydrazide group facilitates heterocycle formation:
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Triazole synthesis : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms 1,2,3-triazoles.
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Oxadiazole formation : Dehydration with POCl₃ or PCl₅ yields 1,3,4-oxadiazoles, which are bioactive scaffolds .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, studies have indicated that modifications to the hydrazide moiety can enhance inhibitory effects on tumor growth by targeting specific pathways involved in cancer progression .
Mechanism of Action
The compound appears to exert its anticancer effects through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. For example, it has been noted to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Biochemical Research
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with phospholipase D (PLD) enzymes. The compound has shown promising results as a potential inhibitor, which could lead to new therapeutic strategies for diseases where PLD is implicated .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that specific substitutions can significantly enhance its biological activity. For example, variations at the pyridine ring have been systematically studied to optimize potency and selectivity against target enzymes .
Material Science
Synthesis of Functional Materials
In material science, this compound serves as a precursor for synthesizing novel functional materials. Its unique chemical structure allows for the formation of polymers and other materials with specific properties, such as enhanced thermal stability and electrical conductivity .
Applications in Sensors
The compound has also been explored for use in sensor technology. Its ability to interact with various analytes makes it a candidate for developing chemical sensors that can detect pollutants or biological markers in environmental and clinical settings .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Potent activity against cancer cell lines |
| Enzyme inhibitors | Inhibition of CDKs and PLD enzymes | |
| Biochemical Research | Enzyme inhibition studies | Potential therapeutic strategies identified |
| Structure-activity relationship studies | Optimized potency through structural modifications | |
| Material Science | Synthesis of functional materials | Enhanced thermal stability and conductivity |
| Chemical sensors | Effective detection of pollutants and biomarkers |
Case Studies
- Anticancer Efficacy Study : A study conducted on various derivatives of this compound demonstrated significant cytotoxic effects on HeLa and HCT116 cell lines. The study highlighted the importance of substituent variations on the pyridine ring in enhancing anticancer properties.
- Enzyme Inhibition Mechanism : A detailed investigation into the inhibitory effects on PLD revealed that this compound could reduce substrate turnover significantly, suggesting its potential as a therapeutic agent in conditions related to aberrant PLD activity.
- Material Application Study : Researchers synthesized a polymer using this compound as a monomer, resulting in materials with improved mechanical properties and increased resistance to thermal degradation.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications on the Pyridine Core
6-(3,4-Dichlorophenyl/3,4-Dimethoxyphenyl)-2-methylpyridine-3-carbohydrazide (4a–b)
- Structural Features : The 4-chlorophenyl group is replaced with 3,4-dichlorophenyl or 3,4-dimethoxyphenyl substituents.
- Impact on Activity: The dichloro derivatives exhibit enhanced antibacterial activity compared to the mono-chloro parent compound, likely due to increased electron-withdrawing effects and improved membrane permeability . Dimethoxy substituents reduce activity, suggesting that electron-donating groups may hinder target binding .
Pyridazinone Derivatives with Piperazinyl Linkers
- Example : 6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one-2-acetyl hydrazones (1–23 ) .
- Structural Features: Replaces the pyridine core with a pyridazinone ring and introduces a piperazine linker.
- Biological Activity : These compounds demonstrate potent anti-proliferative activity against AGS gastric cancer cells (IC₅₀: 2–15 µM) . The piperazine linker enhances solubility and facilitates interaction with cellular receptors, a property absent in the parent compound.
Heterocyclic Core Variations
Nicotinonitrile Derivatives
- Example: 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile .
- Structural Features: A nicotinonitrile core with 4-chlorophenyl and 4-methoxyphenyl substituents.
- Application : Exhibits molluscicidal activity against land snails (M. cartusiana), with an LD₅₀ of 12 µg/mL . The nitrile group enhances electrophilicity, enabling covalent interactions with biological targets.
Pyrazolo[3,4-b]pyridine Derivatives
- Example : 6-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde .
- Structural Features : A fused pyrazolo-pyridine system with aldehyde and 4-chlorophenyl groups.
- Synthesis : Prepared via Claisen–Schmidt condensation, yielding compounds with planar fused-ring systems that improve π-π stacking interactions in enzyme binding .
Substituent Effects on Bioactivity
Sulfanyl and Trifluoromethyl Substituents
- Example : 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile .
- Structural Features : Incorporates sulfanyl and trifluoromethyl groups on the pyridine ring.
- Impact : The trifluoromethyl group increases lipophilicity (logP: ~4.5), enhancing blood-brain barrier penetration, while the sulfanyl group improves metabolic stability .
Ortho vs. Para Substituents
- Example : 6-(2-Chlorophenyl)-3-methylpyrido[3,2-d][1,2]oxazole-4-carboxylic acid .
- Structural Features : Chlorine at the ortho position on the phenyl ring.
- Activity : Ortho-substituted derivatives show reduced antibacterial activity compared to para-substituted analogs, likely due to steric hindrance .
Data Table: Key Comparisons
Biological Activity
6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and structure-activity relationships (SAR). The focus will be on its antibacterial, antifungal, and potential anticancer properties, supported by relevant data tables and case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a pyridine ring substituted with a chlorophenyl group and a carbohydrazide moiety.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
The antifungal activity of the compound has also been documented. The following table presents MIC values for various fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 128 |
| Fusarium oxysporum | 256 |
The compound demonstrates significant antifungal activity, especially against Candida albicans, which is notable for its clinical relevance in human infections .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. The following table summarizes the observed IC50 values:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings suggest that the compound could be a candidate for further investigation in cancer therapy .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.
- Disruption of Membrane Integrity : The compound may disrupt the integrity of fungal cell membranes, causing leakage of essential cellular components.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
- Antibacterial Efficacy : A study conducted on Staphylococcus aureus demonstrated that treatment with the compound at concentrations above its MIC resulted in significant reductions in bacterial viability over time.
- Antifungal Activity : Another study highlighted its effectiveness against Candida albicans, where the compound was shown to reduce fungal load in infected models significantly.
- Cancer Cell Inhibition : Research on HeLa cells indicated that treatment with varying concentrations led to dose-dependent reductions in cell viability, suggesting potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 4-chlorobenzaldehyde derivatives with aminopyridine intermediates, followed by cyclization and functional group modifications. Key steps include:
- Condensation : Use of 4-chlorobenzaldehyde with 2-aminopyridine in solvents like dimethylformamide (DMF) or toluene under reflux conditions.
- Cyclization : Catalyzed by transition metals (e.g., palladium or copper) to form the pyridine core .
- Hydrazide Formation : Reaction with hydrazine hydrate in ethanol under controlled pH (pH 4–6) to introduce the carbohydrazide moiety.
- Critical Factors : Catalyst purity, solvent choice (polar aprotic solvents enhance cyclization), and temperature control (reflux at 80–110°C) significantly impact yield .
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Methodological Answer :
- Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: ethyl acetate/hexane 3:7) removes unreacted intermediates.
- Validation :
- HPLC : Retention time comparison against standards (≥95% purity threshold).
- Melting Point : Consistency with literature values (e.g., 178–180°C) .
- Spectroscopy : FT-IR for functional groups (e.g., N–H stretch at 3300 cm⁻¹, C=O at 1660 cm⁻¹) .
Q. What safety protocols are essential when handling this compound, and how should waste be managed?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. The compound may release toxic HCl fumes during decomposition .
- Waste Management : Segregate organic waste, neutralize acidic byproducts with sodium bicarbonate, and dispose via certified hazardous waste contractors .
Q. What structural analogs of this compound are reported, and how do their properties compare?
- Methodological Answer : Analogs include:
- Imidazo[1,2-a]pyridines : Differ in heterocyclic core but share chlorophenyl groups; exhibit enhanced antimicrobial activity but lower thermal stability .
- Thiadiazin-hydrazide hybrids : Broader bioactivity but require complex synthesis .
Advanced Research Questions
Q. What reaction mechanisms underpin the cyclization step in the synthesis of this compound?
- Methodological Answer : Cyclization proceeds via nucleophilic aromatic substitution (SNAr) or metal-catalyzed C–N coupling :
- SNAr : Activation of the chlorophenyl group by electron-withdrawing substituents, followed by nucleophilic attack by the pyridine nitrogen .
- Palladium Catalysis : Oxidative addition of Pd(0) to C–Cl bonds, forming intermediates that undergo reductive elimination to close the ring .
Q. How can Design of Experiments (DoE) optimize synthesis yield and reduce byproduct formation?
- Methodological Answer :
- Factors : Vary catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. toluene), and reaction time (6–24 hrs).
- Response Surface Modeling : Identify interactions (e.g., high catalyst + polar solvent maximizes yield to ~78%).
- Validation : Confirm via triplicate runs and ANOVA analysis (p < 0.05) .
Q. What computational methods predict the compound’s crystallographic structure and reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate electrostatic potential maps.
- Molecular Docking : AutoDock Vina predicts binding affinity to target enzymes (e.g., COX-2, ΔG ≈ -9.2 kcal/mol) .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Dose-Response Studies : Test across concentrations (1–100 µM) to identify IC50/EC50 thresholds.
- Target Profiling : Use kinase assays or CRISPR screening to identify off-target effects.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance selectivity .
Q. What green chemistry approaches minimize environmental impact during synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
